

STF-118804 tumor size reduction validation

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Compound Focus: STF-118804

CAS No.: 894187-61-2

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Comparative Efficacy Data for STF-118804

The table below summarizes the key experimental data validating the tumor size reduction and efficacy of STF-118804 across different models.

Cancer Model	Experimental Setup	Treatment Regimen	Key Findings on Tumor Size/Growth	Additional Effects
Pancreatic Ductal Adenocarcinoma (PDAC) [1] [2] [3]	Orthotopic mouse model (Panc-1 cells implanted in pancreas) [1]	25 mg/kg, intraperitoneal injection, for 21 days [1]	Reduced tumor size after 21 days [1]	Additive effect in decreasing cell viability with gemcitabine, paclitaxel, etoposide [1]
Neuroblastoma (NB) [4]	Mouse xenograft model (NB1691 cells) [4]	Not specified in excerpt, study confirmed <i>in vivo</i> efficacy [4]	Blocked tumor growth [4]	Reduced N-MYC levels, abrogated AKT activation; potent combination with AKT/glycolytic inhibitors [4]
Acute Lymphoblastic	Orthotopic xenotransplant	50 mg/kg, subcutaneous,	Improved survival,	Identified via phenotypic and

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Leukemia (ALL) [5]	model of high-risk ALL [5]	for 20 days [6]	inhibited tumor growth, and reduced leukemia stem cells [5]	functional genomic screens [5]

Key Experimental Protocols

For the core studies validating tumor size reduction, the main methodologies were:

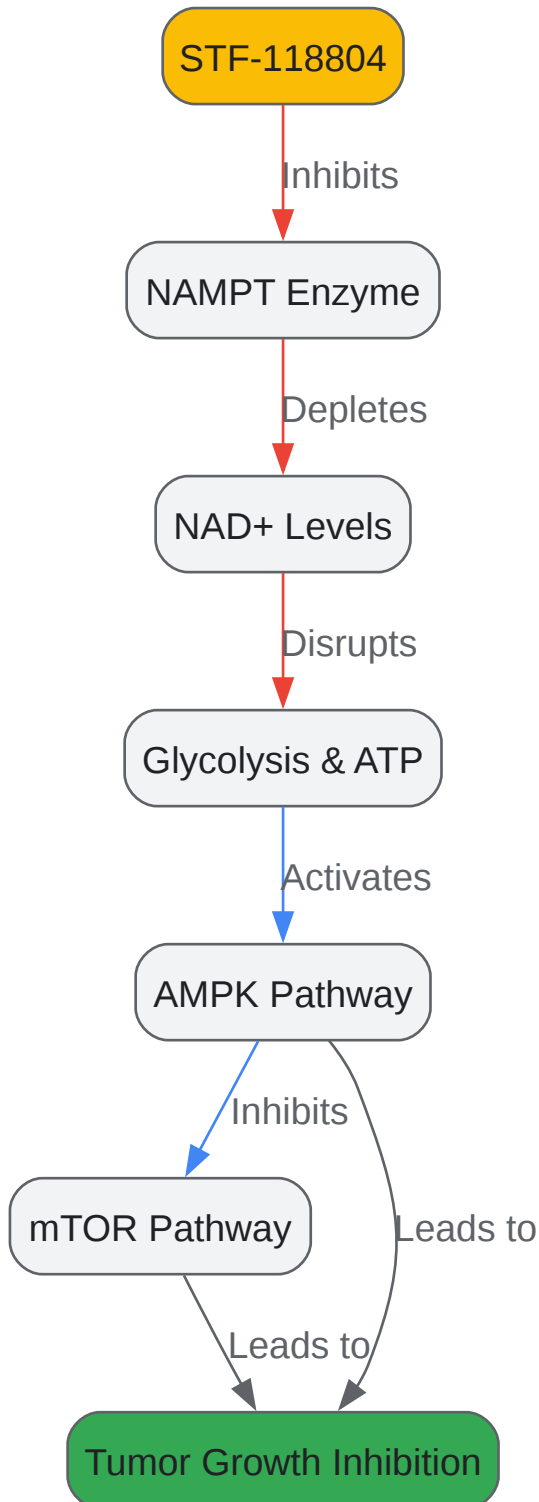
- ***In Vivo* Tumor Models: The most critical validation comes from orthotopic xenograft models. For pancreatic cancer, Panc-1 cells expressing GFP-luciferase** were surgically implanted into the pancreas of nude mice to create a biologically relevant environment [1]. Tumor growth was monitored, and **STF-118804** was administered via intraperitoneal injection [1]. Similarly, for neuroblastoma, **NB1691 cells** were used in a mouse xenograft model [4].
- ***In Vitro* Viability and Growth Assays:** Prior to *in vivo* studies, the compound's efficacy was established *in vitro* using:
 - **MTT Assay:** To measure cell metabolic activity and determine IC50 values in various PDAC cell lines (Panc-1, PaTu8988t, etc.) [1] [2].
 - **Trypan Blue Exclusion Assay:** To count the number of viable cells after treatment [1] [2].
 - **Soft Agar Colony Formation Assay:** To assess anchorage-independent growth, a hallmark of cancer malignancy [1] [2].
- **Mechanistic Biomarker Analysis:** Western blotting was used to analyze proteins like cleaved caspase-3 (apoptosis), and changes in key signaling pathways (e.g., AMPK activation and mTOR inhibition) [1] [4].

Mechanism of Action and Signaling Pathway

STF-118804 is a highly specific competitive inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway [1] [5]. By inhibiting NAMPT, **STF-118804** depletes intracellular NAD⁺ levels, which is crucial for energy metabolism and DNA repair, leading

to metabolic collapse and cancer cell death [1]. The diagram below illustrates this mechanism and its downstream effects on key signaling pathways.

STF-118804 Mechanism: NAMPT Inhibition to Metabolic Collapse



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Research Applications and Combinations

- **Therapeutic Combinations:** Research indicates **STF-118804** has an **additive effect** when combined with standard chemotherapeutic agents like gemcitabine, paclitaxel, and etoposide in pancreatic cancer models [1]. In neuroblastoma, combining NAMPT inhibition with AKT or glycolytic pathway inhibitors induced robust, greater-than-additive cell death [4].
- **Research Use:** **STF-118804** is currently categorized as a preclinical research tool. Its high specificity makes it valuable for studying NAD⁺-dependent processes in cancer biology and for validating NAMPT as a therapeutic target [7].

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